Z-Asp(OtBu)-bromomethyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

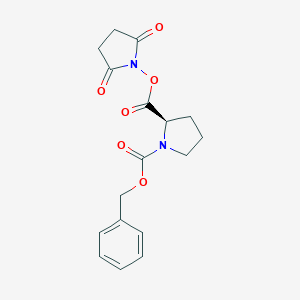

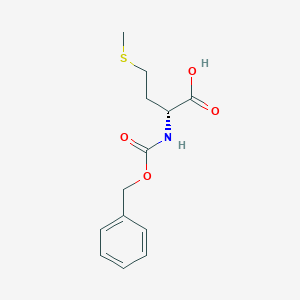

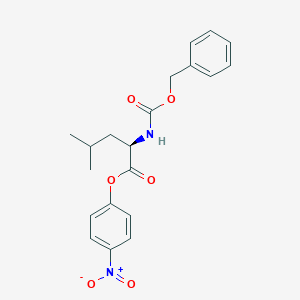

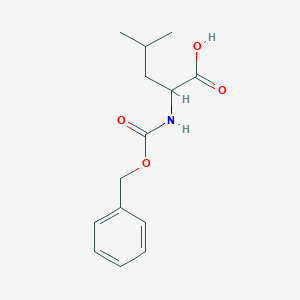

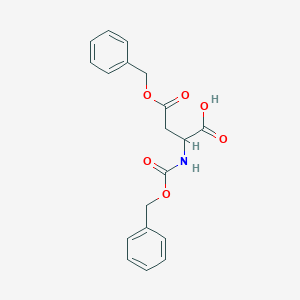

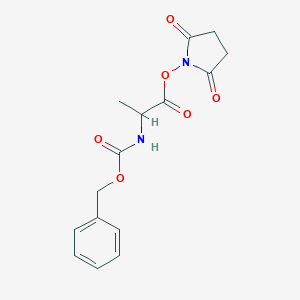

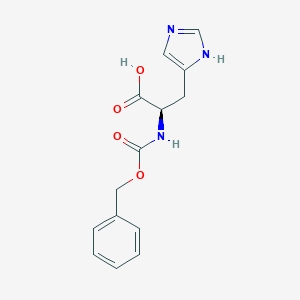

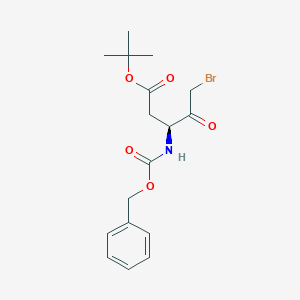

Z-Asp(OtBu)-bromomethyl ketone is an aspartic acid derivative with the chemical formula C₁₆H₂₁NO₆ and a molecular weight of 323.35 g/mol . It appears as a white to light yellow powder or crystal . The compound is commonly used in peptide chemistry and pharmaceutical research .

Synthesis Analysis

The synthesis of Z-Asp(OtBu)-bromomethyl ketone involves the protection of the aspartic acid moiety with a tert-butyl (OtBu) group. The bromomethyl ketone functionality is then introduced, likely through a halogenation reaction . Detailed synthetic pathways and conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of Z-Asp(OtBu)-bromomethyl ketone consists of an aspartic acid backbone with a tert-butyl group attached to the α-carbon and a bromomethyl ketone moiety. The benzyloxycarbonyl (Cbz) protecting group may also be present. The compound’s stereochemistry and conformation play a crucial role in its reactivity and biological activity .

Chemical Reactions Analysis

Z-Asp(OtBu)-bromomethyl ketone can participate in various chemical reactions, including peptide bond formation , esterification , and deprotection . Its reactivity depends on the functional groups present and the reaction conditions. Researchers often employ it as a building block in peptide synthesis .

Physical And Chemical Properties Analysis

科学的研究の応用

Z-Asp(OtBu)-bromomethyl ketone is a compound utilized in various scientific research contexts, especially for its role in synthetic chemistry and biochemical studies. While the search intended to find direct applications of Z-Asp(OtBu)-bromomethyl ketone, it yielded broader insights into related chemical processes and compounds that share similar functionalities or are used in conjunction with Z-Asp(OtBu)-bromomethyl ketone in research applications.

Application in Synthetic Chemistry

In the realm of synthetic chemistry, compounds similar to Z-Asp(OtBu)-bromomethyl ketone are often used as intermediates in the synthesis of complex molecules. For instance, the study on the use of metal cation-exchanged clays as catalysts for organic synthesis demonstrates the versatility of such compounds in facilitating various chemical reactions, including Friedel-Crafts alkylation, which could be relevant for compounds like Z-Asp(OtBu)-bromomethyl ketone (Tateiwa & Uemura, 1997).

Role in Asymmetric Catalysis

β-Keto acids, which share a functional resemblance to Z-Asp(OtBu)-bromomethyl ketone, play a crucial role in asymmetric synthesis. The review by Qin et al. (2021) elaborates on the significance of β-keto acids in asymmetric decarboxylative reactions, highlighting their utility in the synthesis of chiral molecules. This indicates the potential for Z-Asp(OtBu)-bromomethyl ketone to be used in similar asymmetric catalytic processes to achieve selective synthesis objectives (Qin et al., 2021).

Safety And Hazards

将来の方向性

Future research could explore the compound’s biological activity , target specificity , and potential applications in drug discovery. Investigating its interactions with relevant enzymes or receptors may provide valuable insights. Additionally, optimizing synthetic routes and exploring derivatives could enhance its utility .

特性

IUPAC Name |

tert-butyl (3S)-5-bromo-4-oxo-3-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO5/c1-17(2,3)24-15(21)9-13(14(20)10-18)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVFTOAYKLEQQO-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427294 |

Source

|

| Record name | Z-Asp(OtBu)-bromomethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Asp(OtBu)-bromomethyl ketone | |

CAS RN |

153088-76-7 |

Source

|

| Record name | Z-Asp(OtBu)-bromomethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。